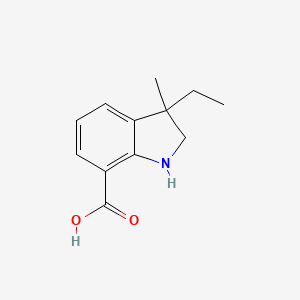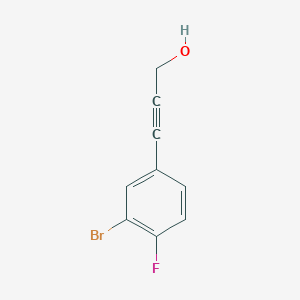
3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C₉H₆BrFO It is a derivative of phenylpropynol, where the phenyl ring is substituted with bromine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with propargyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like NaOH (Sodium hydroxide).
Major Products Formed
Oxidation: 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-one.
Reduction: 3-(3-Bromo-4-fluorophenyl)prop-2-ene-1-ol or 3-(3-Bromo-4-fluorophenyl)propane-1-ol.
Substitution: 3-(3-Amino-4-fluorophenyl)prop-2-yn-1-ol or 3-(3-Mercapto-4-fluorophenyl)prop-2-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluorophenyl)prop-2-yn-1-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol: Similar structure but with different substitution pattern on the phenyl ring, which can influence its chemical behavior.
Uniqueness
3-(3-Bromo-4-fluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H6BrFO |
|---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
3-(3-bromo-4-fluorophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h3-4,6,12H,5H2 |
InChI-Schlüssel |
ZRVBDDLSEBYVQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#CCO)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


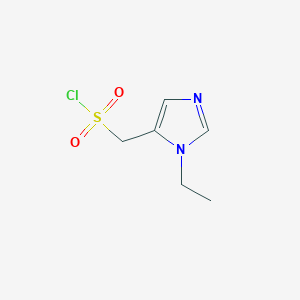
![4-Amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid](/img/structure/B13223688.png)
![8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)
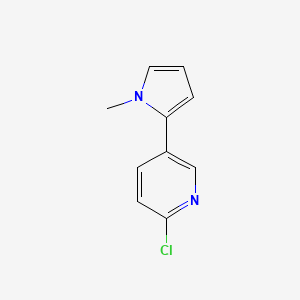
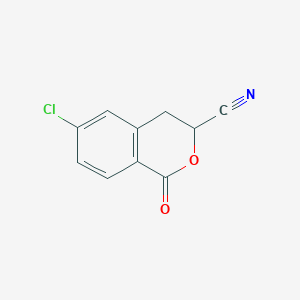
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)
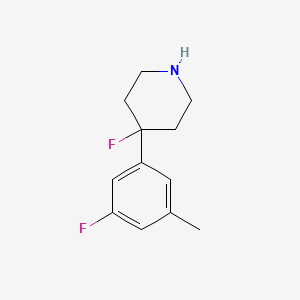
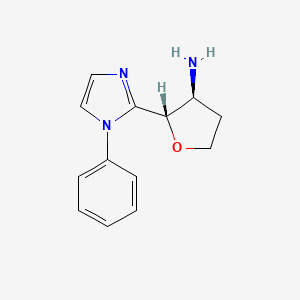
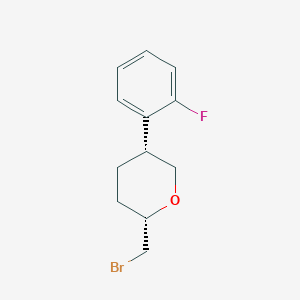
![2-(1-Amino-2-methylpropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13223733.png)
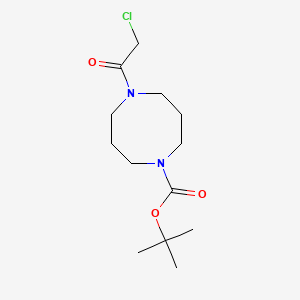
![Butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13223764.png)
![(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13223776.png)
